molecular formula C16H16FNO2 B4059045 N-(2-fluorophenyl)-2-(4-methylphenoxy)propanamide

N-(2-fluorophenyl)-2-(4-methylphenoxy)propanamide

Cat. No.: B4059045
M. Wt: 273.30 g/mol
InChI Key: XGPKHLVYFMBCAV-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(4-methylphenoxy)propanamide is a useful research compound. Its molecular formula is C16H16FNO2 and its molecular weight is 273.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.11650692 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

Research on related compounds has explored their pharmacokinetics and metabolism, indicating the importance of understanding how these compounds are absorbed, distributed, metabolized, and excreted in the body. For example, studies have shown that certain propanamides exhibit low clearance, moderate volume of distribution, and are extensively metabolized, involving various metabolic pathways including oxidation, reduction, and conjugation processes (Wu et al., 2006). These insights are crucial for the development of therapeutics, highlighting the compound's stability and bioavailability.

Therapeutic Applications

Compounds within this structural class have been investigated for their therapeutic potential in various diseases. For instance, derivatives have been studied for their anti-cancer properties, as well as their ability to modulate receptor activities, such as androgen receptors, which could be beneficial in treating conditions like prostate cancer (Goda et al., 2006). Additionally, the anti-inflammatory and analgesic potentials of related compounds, attributed to their action on specific molecular targets, suggest their utility in managing pain and inflammation (Norcross et al., 2019).

Environmental Impact and Endocrine Disruption

The environmental presence and impact of similar compounds, especially those used in industrial and consumer products, have been a concern. Studies on bisphenol A, a compound with a somewhat related structure, have demonstrated its endocrine-disruptive effects on aquatic organisms, indicating the potential environmental risks associated with the release of such chemicals (Kang et al., 2007). This highlights the need for careful assessment and management of chemical pollutants to protect environmental and human health.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(4-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-11-7-9-13(10-8-11)20-12(2)16(19)18-15-6-4-3-5-14(15)17/h3-10,12H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPKHLVYFMBCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.